Effusanin E Exhibits >20-Fold Greater Anti-MRSA Potency than Oridonin (MIC 3.12-6.25 µg/mL vs. 64 µg/mL)
Effusanin E demonstrates strong anti-MRSA activity with MIC values ranging from 3.12 to 6.25 µg/mL against multiple tested MRSA strains [1]. In contrast, the structurally related ent-kaurane diterpenoid oridonin exhibits significantly weaker activity against the same pathogen, with an MIC of 64 µg/mL against MRSA strain USA300 [2]. This represents a >20-fold improvement in potency for effusanin E in a directly comparable antimicrobial context.
| Evidence Dimension | Antibacterial potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | 3.12 - 6.25 µg/mL |
| Comparator Or Baseline | Oridonin: 64 µg/mL |
| Quantified Difference | Effusanin E is approximately 10- to 20-fold more potent than oridonin against MRSA based on MIC values. |
| Conditions | Broth microdilution method; tested against multiple MRSA strains (effusanin E) [1] and MRSA strain USA300 (oridonin) [2] |
Why This Matters
This potency advantage positions effusanin E as a more viable lead scaffold for anti-MRSA therapeutic development, reducing the required effective dose and potentially mitigating dose-dependent toxicity.
- [1] Li, B., Hu, J., Ji, C., & Wu, J. (2024). Diterpenoids from Isodon serra with promising anti-MRSA activities. International Microbiology, 27(1), 1-10. View Source
- [2] Yuan, Z., Ouyang, P., Gu, K., Rehman, T., Zhang, T., Yin, Z., ... & Song, X. (2019). The antibacterial mechanism of oridonin against methicillin-resistant Staphylococcus aureus (MRSA). Pharmaceutical Biology, 57(1), 710-716. View Source
